molecular formula C14H14O4 B12098690 4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol CAS No. 4433-09-4

4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol

Cat. No.: B12098690
CAS No.: 4433-09-4
M. Wt: 246.26 g/mol
InChI Key: FCDFDUAKFSLDQD-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features
4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol (CAS: 4433-09-4) is a biphenyl derivative with two methoxy (-OCH₃) groups at the 4,4' positions and two hydroxyl (-OH) groups at the 3,3' positions. Its molecular formula is C₁₄H₁₄O₄, with a molecular weight of 246.26 g/mol . The IUPAC name is 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diol, and its InChIKey is JJTJFVSZYDSLOT-UHFFFAOYSA-N .

Occurrence and Synthesis This compound has been identified in natural sources such as Myristica argentea (a member of the Myristicaceae family), where it is classified as a lignan derivative . Synthetic routes often involve oxidative coupling of phenolic precursors or Grignard reactions, as seen in the synthesis of related biphenyl derivatives .

Physicochemical Properties
The biphenyl core with electron-donating methoxy and hydroxyl groups confers unique solubility and reactivity. The hydroxyl groups at 3,3' positions enable hydrogen bonding, enhancing solubility in polar solvents, while the methoxy groups contribute to steric and electronic effects in catalytic reactions .

Properties

CAS No.

4433-09-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-(3-hydroxy-4-methoxyphenyl)-2-methoxyphenol

InChI

InChI=1S/C14H14O4/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8,15-16H,1-2H3

InChI Key

FCDFDUAKFSLDQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)O)O

Origin of Product

United States

Preparation Methods

Oxidative Coupling Methods

The oxidative coupling of phenolic precursors represents a classical route to biphenyl derivatives. For 4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol, this method involves dimerizing a methoxy-substituted phenol precursor. A closely related approach, derived from Allan Hay’s synthesis of 4,4'-biphenol, employs 2,6-di-tert-butylphenol as a starting material . Radical-mediated coupling under oxygen generates a diphenoquinone intermediate, which is subsequently reduced and demethylated.

Key modifications for introducing methoxy groups include:

  • Protection of hydroxyl groups : Methylation prior to coupling ensures regioselectivity at the para positions.

  • Catalytic systems : Copper(I) oxide or iron(III) chloride catalyzes the coupling, though yields remain moderate (60–70%) due to competing ortho-coupling .

While scalable, this method requires high-temperature dealkylation (250–300°C) to remove tert-butyl groups, posing challenges in energy efficiency and product purification .

Halogenation-Hydrolysis Approach

Halogenation followed by hydrolysis offers a pathway to introduce hydroxyl groups at specific positions. Patent JP2737265B2 details the synthesis of biphenyl-4,4'-diol via hydrolysis of 4,4'-dihalogenobiphenyls (e.g., 4,4'-dibromobiphenyl) using alkali metal hydroxides . For this compound, this method adapts as follows:

  • Halogenation : Bromination of 3-methoxyphenol using Br₂ in acetic acid yields 3-methoxy-4-bromophenol.

  • Ullmann Coupling : Copper-catalyzed coupling of two 3-methoxy-4-bromophenol units forms 4,4'-dibromo-3,3'-dimethoxybiphenyl .

  • Hydrolysis : Reaction with aqueous KOH at 200°C under pressure replaces bromine atoms with hydroxyl groups, achieving 85–90% yield .

Table 1: Halogenation-Hydrolysis Optimization

ParameterOptimal ConditionYield Impact
Halogenating AgentBr₂ in AcOHHigher regioselectivity
CatalystCuO/SiO₂ (5 wt%)Reduces side products
Hydrolysis Temp.200°CMaximizes conversion

This method’s reliance on high-pressure reactors and corrosive alkalis limits its industrial adoption, though it remains valuable for small-scale synthesis .

Acid-Catalyzed Decomposition

USRE33779E describes a novel route using 4,4'-di(2-hydroxy-2-propyl)biphenyl as a precursor . Decomposition with hydrogen peroxide and sulfuric acid in acetonitrile selectively cleaves the propyl groups, yielding 4,4'-dihydroxybiphenyl. For methoxy derivatives, the protocol adjusts by:

  • Methylation prior to decomposition : Protecting hydroxyl groups as methyl ethers prevents over-oxidation.

  • Solvent choice : Acetonitrile enhances solubility of intermediates, achieving 92% purity .

Reaction Conditions :

  • Temperature: 80°C

  • Catalyst: H₂SO₄ (10 mol%)

  • Time: 12 hours

This method avoids high temperatures and pressurized systems, making it safer for lab-scale production. However, the need for specialized precursors increases costs .

Solvothermal Synthesis

Patent WO2019212233A1 highlights a solvothermal method for 4,4'-dihydroxy-[1,1'-biphenyl-3,3'-dicarboxylic acid], adaptable to the target compound . Using 4,4'-biphenol as a starting material, the process involves:

  • Methylation : Treating 4,4'-biphenol with methyl iodide and K₂CO₃ in DMF to introduce methoxy groups.

  • Solvothermal cyclization : Heating at 200°C in DMF with KHCO₃ induces cyclization, forming the diol structure .

Key Advantages :

  • Yield : 95% (Example 1) .

  • Scalability : Compatible with 300 mL reactors, avoiding product hardening seen in larger batches .

Table 2: Solvothermal Reaction Parameters

ComponentQuantityRole
4,4'-Biphenol11.20 gStarting material
K₂CO₃24.93 g (3 eq)Base catalyst
DMF68 mLSolvent
Temperature200°CAccelerates cyclization

This method’s efficiency and high yield position it as the leading industrial candidate, though DMF’s environmental toxicity necessitates solvent recovery systems .

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYieldTemp. RangeScalabilityEnvironmental Impact
Oxidative Coupling60–70%250–300°CModerateHigh energy use
Halogenation-Hydrolysis85–90%200°CLowCorrosive waste
Acid-Catalyzed90–92%80°CLab-scaleLow toxicity
Solvothermal95%200°CHighSolvent recovery needed
  • Oxidative Coupling : Best for academic synthesis but limited by energy intensity.

  • Solvothermal : Optimal for industrial applications due to yield and scalability, despite solvent concerns .

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethoxy-4,4’-dihydroxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Dimethoxy-4,4’-dihydroxybiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3’-dimethoxy-4,4’-dihydroxybiphenyl involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect cellular pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Biphenyl Diol Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Source/Reference
4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol -OH (3,3'), -OCH₃ (4,4') 246.26 Antioxidant; natural lignan
3,3'-Dimethoxy-5,5'-dimethyl-[1,1'-biphenyl]-2,2'-diol -OH (2,2'), -OCH₃ (3,3'), -CH₃ (5,5') 286.33 Cytotoxicity (IC₅₀: 0.18–0.38 mM in HL-60 cells)
Bis-BHA (3,3'-di-tert-butyl-5,5'-dimethoxy-[1,1'-biphenyl]-2,2'-diol) -OH (2,2'), -OCH₃ (5,5'), -C(CH₃)₃ (3,3') 374.48 Anti-inflammatory (AP-1 inhibition)
3,3′,5,5′-Tetramethoxy-[1,1′-biphenyl]-4,4′-diol -OH (4,4'), -OCH₃ (3,3',5,5') 320.30 NMR shifts: δ 6.83–7.11 (aromatic H)
(E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene Stilbene core, -OH (4,4'), -OCH₃ (3,3') 272.25 Anticancer (isolated from Caesalpinia sappan)

Key Observations :

  • Positional Isomerism : The diol position significantly impacts biological activity. For example, 2,2'-diol derivatives (e.g., Bis-BHA) show strong anti-inflammatory effects , whereas 3,3'-diol derivatives (target compound) are linked to antioxidant activity .
  • Substituent Effects : Bulky groups (e.g., tert-butyl in Bis-BHA) enhance steric hindrance, reducing reactivity but increasing specificity for enzyme inhibition . Methoxy groups at 4,4' positions (target compound) stabilize the biphenyl core via resonance, as evidenced by distinct NMR aromatic proton shifts .

Table 2: Antioxidant and Cytotoxic Activities

Compound Name DPPH Radical Scavenging (EC₅₀) FRAP Activity Cytotoxicity (IC₅₀) Reference
This compound Not reported Moderate Not tested
3,3′,5,5′-Tetramethoxy-[1,1′-biphenyl]-4,4′-diol Not reported High Not tested
Lignans from Stellera chamaejasme (e.g., compound 8) 12.5–25 μM High >100 μM
(E)-3,3′-Dimethoxy-4,4′-dihydroxystilbene 18.7 μM Moderate 45 μM (HeLa cells)

Key Findings :

  • The target compound’s antioxidant activity is moderate compared to highly substituted analogs (e.g., tetramethoxy derivatives) .
  • Cytotoxicity is more pronounced in 2,2'-diol derivatives (e.g., IC₅₀ 0.18 mM for 3,3'-dimethoxy-5,5'-dimethyl-2,2'-diol) , likely due to enhanced redox cycling from ortho-diol configurations.

Insights :

  • Natural derivatives often exhibit complex stereochemistry (e.g., tetrahydro-benzopyran cores) , whereas synthetic analogs prioritize regioselectivity .
  • The target compound’s natural occurrence in Myristica highlights its role in plant defense mechanisms as a lignan .

Biological Activity

4,4'-Dimethoxy[1,1'-biphenyl]-3,3'-diol is an organic compound belonging to the biphenyl family, characterized by two phenyl rings connected by a single bond. The presence of hydroxyl groups at the 4 and 4' positions and methoxy groups at the 3 and 3' positions contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, which are crucial for understanding its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C₁₄H₁₄O₄, with a molecular weight of approximately 246.26 g/mol. The functional groups present in this compound play a significant role in its reactivity and interaction with biological systems.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities. Key findings include:

  • Antioxidant Properties : Studies have shown that this compound possesses significant antioxidant activity, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary investigations suggest that it may exhibit antimicrobial properties against various bacterial strains.
  • Cytotoxic Effects : Some studies report that it can induce cytotoxicity in cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntioxidantEffective in reducing oxidative stress in vitro
AntimicrobialInhibitory effects on specific bacterial strains (e.g., E. coli, S. aureus)
CytotoxicityInduces apoptosis in certain cancer cell lines (e.g., HeLa cells)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) : The compound's hydroxyl groups are believed to scavenge ROS, thereby exerting its antioxidant effects.
  • Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental models:

  • Antioxidant Study :
    • A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls.
  • Antimicrobial Testing :
    • In vitro assays showed that the compound inhibited the growth of E. coli and S. aureus at concentrations ranging from 50 to 100 µg/mL.
  • Cytotoxicity Assessment :
    • In a study involving HeLa cells, exposure to varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods including:

  • Chemical Synthesis : Utilizing starting materials such as biphenyl derivatives under specific reaction conditions.
  • Biotechnological Approaches : Employing microbial systems for biotransformation processes.

Table 2: Comparison with Structural Analogues

Compound NameStructural FeaturesBiological Activity
BiphenylTwo phenyl rings without substituentsMinimal biological activity
3,3'-DimethylbiphenylMethyl groups at positions 3 and 3'Reduced polarity; limited activity
4,4'-DihydroxybiphenylHydroxyl groups at positions 4 and 4'Enhanced reactivity; antioxidant effects

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